
N-(2,4-dichlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 2,4-dichlorophenol . 2,4-Dichlorophenol is a chlorinated derivative of phenol with the molecular formula Cl2C6H3OH . It is a white solid that is mildly acidic .
Synthesis Analysis
While specific synthesis methods for “N-(2,4-dichlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide” are not available, similar compounds such as 5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine have been synthesized in several steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .Molecular Structure Analysis
The structure of similar compounds has been established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography . It crystallizes in an orthorhombic crystal system with Pbca as space .Wissenschaftliche Forschungsanwendungen
Urease Inhibition
This compound has been studied for its urease inhibitory activity . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbamate, which is a crucial process in many microorganisms and plants. The compound showed significant inhibition with an IC50 value of 0.21 ± 0.2 μM, which is about 100 times higher than the standard .
Antioxidant Activity
The compound has demonstrated promising antioxidant properties . It was tested against DPPH (a common antioxidant assay) and showed an IC50 value of 0.45 μg/mL, indicating its potential as an antioxidant agent .
Cytotoxicity
In terms of cytotoxicity, the compound was evaluated using a brine shrimp lethality bioassay. The LD50 was found to be 0.5 μg/mL, suggesting that it has a potent cytotoxic effect, which could be explored for cancer research .
DNA Protection
The compound has been assessed for its ability to protect DNA. A DNA protection assay was performed with human blood DNA, and it was found that DNA cleavage was protected by the compound at or above 6 μM concentration .
DNA Binding
Investigations into the compound’s interaction with DNA revealed substantial and spontaneous interaction via intercalation. The binding constant (Kb) was 1.605 × 10^3 M^−1, and the change in free energy (ΔG) was −19.023 kJ/mol. This suggests that the compound could be used in studies related to DNA binding and stabilization .
Molecular Docking
Molecular docking studies have shown that the compound exhibits hydrogen bonding and C-H-π interaction with a docking energy score of −6.68 and −6.46 kcal/mol, respectively. This indicates its potential use in computational drug design and enzyme inhibition studies .
Synthesis of Triazolinone Herbicide
The compound is a key intermediate in the synthesis of the triazolinone herbicide Sulfentrazone. This herbicide is effective against a wide range of weeds and is particularly useful against sulfonylurea-resistant weeds .
Flow Chemistry Applications
The compound has been used in a continuous flow microreactor system to develop a continuous nitration process. This process is more efficient and yields higher results compared to traditional batch reactors, indicating the compound’s role in improving industrial chemical processes .
Safety And Hazards
The safety data sheet for a similar compound, 2,4-Dichlorophenol, indicates that it may form combustible dust concentrations in air, is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, is toxic if inhaled, and may cause cancer .
Eigenschaften
IUPAC Name |
N-(2,4-dichlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O2/c12-6-1-2-8(7(13)5-6)14-11(18)9-3-4-10(17)16-15-9/h1-5H,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOKNZUKQIKBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=NNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

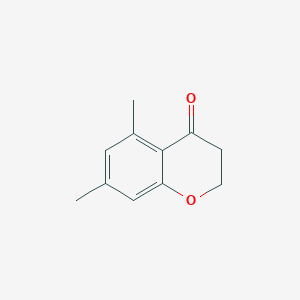
![2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone](/img/structure/B2993691.png)
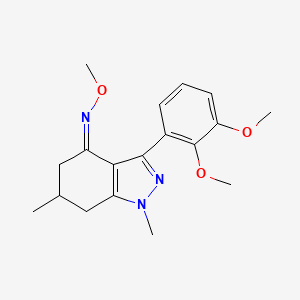
methanone](/img/structure/B2993693.png)

![(E)-2-cyano-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2993695.png)
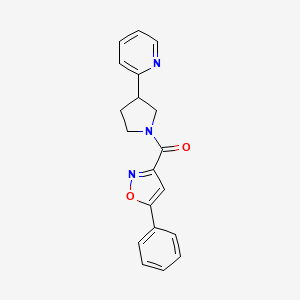
![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2993697.png)
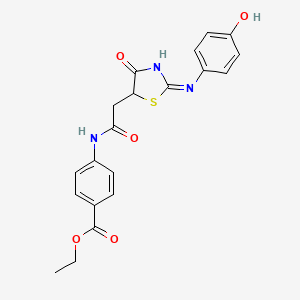
![N-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2993703.png)
![N-(1H-benzo[d]imidazol-2-yl)-6-methoxypyrimidine-4-carboxamide](/img/structure/B2993707.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2993708.png)
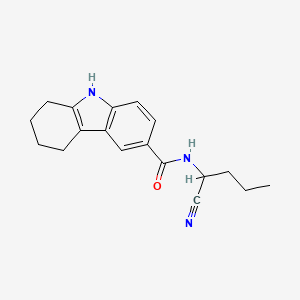
![[5-[Hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/no-structure.png)